The precise reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity but are often proprietary or not fully disclosed in public sources .
The molecular structure of BA 41899 can be represented by its structural formula:
The compound features a piperazine ring that contributes to its pharmacological activity, along with a methoxyphenyl group that enhances lipophilicity and potentially improves bioavailability. The presence of hydroxyl groups also suggests possible interactions with biological targets through hydrogen bonding.
BA 41899 participates in various chemical reactions typical for organic compounds containing functional groups such as esters and amines. Notably:
These reactions are critical for both synthesizing BA 41899 and modifying it for further research applications .
BA 41899 acts primarily as a calcium sensitizer, enhancing cardiac contractility by increasing the sensitivity of myofilaments to calcium ions without increasing intracellular calcium levels significantly. This mechanism is crucial for treating conditions like congestive heart failure, where improved contractility is desired without exacerbating calcium overload issues.
This mechanism allows for improved cardiac output while minimizing adverse effects associated with traditional inotropic agents .
BA 41899 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 292.33 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Storage Conditions | Powder: -20°C; In solvent: -80°C |
BA 41899 has significant potential applications within cardiovascular medicine, particularly for:
Additionally, ongoing research may explore its utility in other areas of pharmacology due to its unique mechanism of action and chemical properties .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2